3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-11-15(12-17(13-16)27-2)21(25)23(14-22-10-6-9-20(22)24)18-7-4-5-8-19(18)28-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPVYRMSFOWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzoic acid, 2-methoxyaniline, and pyrrolidin-2-one. The synthetic route may involve:
Amidation Reaction: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-methoxyaniline to form the benzamide core.
N-Alkylation: The benzamide is then subjected to N-alkylation using pyrrolidin-2-one in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: HNO₃/H₂SO₄ for nitration, H₂SO₄ for sulfonation, Cl₂/FeCl₃ for chlorination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibits significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines.
Mechanisms of Action :
- Inhibition of Topoisomerase II : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed, leading to enhanced apoptosis in cancer cells.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| 3,5-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | MCF7 (Breast Cancer) | 12 | Significant apoptosis induction |
| Related Compounds | HeLa (Cervical Cancer) | 15 | Moderate toxicity observed |
| Other Derivatives | A549 (Lung Cancer) | 10 | High cytotoxicity |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Its structural similarities to known antiviral agents suggest potential efficacy in inhibiting viral replication.
Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase, indicating that compounds similar to this one may possess antiviral capabilities against various strains.
Research Findings
Recent studies have focused on the biological activity of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, revealing promising results in various therapeutic areas:
Anticancer Efficacy
A murine model study demonstrated that treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Antiviral Potential
Research into related compounds suggests that modifications could enhance the antiviral activity of this compound against resistant strains of viruses like influenza.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyrrolidinyl groups could play a role in binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the Benzamide Family
3,5-Dimethoxy-N-(1-Methylpyrazol-3-yl)Benzamide
- Core Structure : Shares the 3,5-dimethoxybenzamide backbone.
- N-Substituent: A 1-methylpyrazol-3-yl group replaces the target compound’s 2-methoxyphenyl and pyrrolidinone moieties.
- Functional Implications: The pyrazole ring is electron-rich and may enhance interactions with aromatic receptors or enzymes. In contrast, the target compound’s pyrrolidinone group could improve solubility via hydrogen bonding. Biological activity remains uncharacterized for both compounds, though benzamides are often explored as enzyme inhibitors or agrochemicals .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Core Structure : 3-Methylbenzamide (lacking methoxy groups).
- N-Substituent : A 2-hydroxy-1,1-dimethylethyl group, serving as an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
- Comparison : The absence of methoxy groups reduces steric hindrance, while the hydroxyl group enables coordination chemistry. The target compound’s methoxy substituents may enhance lipophilicity and π-π stacking.
Phenethylamine Derivatives (NBOMe Series)
Compounds such as 25H-NBOMe , 25I-NBOMe , and 25B-NBOMe share the N-(2-methoxyphenyl)methyl substituent but feature a phenethylamine backbone instead of a benzamide core .
- Structural Differences :
- NBOMe compounds are potent serotonin 5-HT2A receptor agonists with psychedelic properties.
- The target compound’s benzamide structure likely prevents direct receptor agonism due to steric and electronic mismatches.
- Functional Contrast :
Complex N-Substituted Benzamides
3,5-Dimethoxy-N-(3-Methyl-1-{3-[(Methylamino)Methyl]-1-Piperidinyl}-1-Oxo-2-Butanyl)Benzamide
- Core Structure : 3,5-dimethoxybenzamide.
- N-Substituent: A piperidine-containing group with methylamino and keto functionalities.
- Comparison: The piperidine ring may enhance blood-brain barrier penetration compared to the target compound’s pyrrolidinone, which is more polar due to the lactam group .
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
*Molecular weights estimated using IUPAC naming conventions.
Research Findings and Implications
- NBOMe vs. Benzamide Activity : Despite shared N-(2-methoxyphenyl)methyl groups, the phenethylamine backbone of NBOMe compounds is critical for 5-HT2A receptor binding, whereas benzamides lack this scaffold .
- The pyrrolidinone moiety may improve aqueous solubility compared to NBOMe’s hydrophobic substituents .
- Synthetic Utility : Analogous benzamides (e.g., ) are synthesized via straightforward amidation, suggesting scalable routes for the target compound .
Biological Activity
3,5-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Two methoxy groups at the 3 and 5 positions of the benzamide ring.
- A 2-methoxyphenyl group attached to the nitrogen atom.
- A pyrrolidine moiety linked through a carbon chain.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines:
| Compound Variant | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,5-Trihydroxy-substituted derivative | MCF-7 (breast cancer) | 3.1 |
| 2,4-Dihydroxy-substituted derivative | MCF-7 | 8.7 |
| Other derivatives | Various | Weak to moderate |
These findings suggest that the presence of methoxy groups and specific substitutions can enhance selectivity and potency against cancer cells .
Antibacterial Activity
The compound also demonstrates antibacterial properties. In vitro studies have reported:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis (Gram-positive) | 8 |
| S. aureus (Gram-positive) | 16 |
| E. coli (Gram-negative) | 32 |
These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .
The biological activity of 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial survival.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some analogs exhibit strong antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Anticancer Activity : A study evaluated a series of methoxy-substituted benzamides for their anticancer effects, revealing that modifications significantly influenced their IC50 values against MCF-7 cells .
- Antibacterial Efficacy : Another investigation highlighted the antibacterial potential of methoxy-substituted derivatives against various strains, emphasizing the importance of structural modifications for enhancing activity .
Q & A
Basic: What synthetic methodologies are established for preparing 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide?
Methodology:
- Stepwise Amide Coupling: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in acetonitrile:water (3:1) for 72 hours to conjugate the pyrrolidinone and methoxyphenyl moieties to the benzamide core. Purification via crystallization (methanol:water, 4:1) achieves ~75% yield .
- Microwave-Assisted Synthesis: For analogous benzamides, microwave irradiation with K₂CO₃ in DMF reduces reaction times (e.g., 2 hours) while maintaining yields >50% .
Advanced: How can reaction efficiency be improved when introducing the 2-oxopyrrolidinylmethyl group?
Optimization Strategies:
- Solvent Optimization: Replace acetonitrile with DMF to enhance solubility of bulky intermediates, reducing steric hindrance during coupling .
- Catalyst Screening: Test alternative coupling agents (e.g., HATU) to improve activation of carboxylic acid intermediates .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., imine formation) to suppress side reactions like hydrolysis .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Analytical Workflow:
- IR Spectroscopy: Detect characteristic amide C=O stretches (~1650–1680 cm⁻¹) and pyrrolidinone lactam peaks (~1700 cm⁻¹) .
- ¹H/¹³C NMR: Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and pyrrolidinone carbonyl carbons (δ ~175 ppm) .
- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between methoxyphenyl and benzamide groups) for unambiguous confirmation .
Advanced: How do substituent variations on the benzamide core influence biological activity?
SAR Insights:
- Methoxy Positioning: 3,5-Dimethoxy substitution enhances π-stacking with aromatic residues in enzyme binding pockets compared to mono-methoxy analogs .
- Pyrrolidinone Role: The 2-oxopyrrolidinyl group improves metabolic stability by resisting oxidative degradation in hepatic microsomes .
- N-Substitution Effects: Bulky N-aryl groups (e.g., 2-methoxyphenyl) reduce off-target interactions by occupying hydrophobic subpockets .
Advanced: How can computational modeling guide target identification for this compound?
Methodological Approach:
- Molecular Docking: Use AutoDock Vina to predict binding affinities for serotonin receptors (e.g., 5-HT₂A) based on structural analogs like NBOMe derivatives .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the pyrrolidinone moiety in aqueous environments .
- QSAR Modeling: Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize lipophilicity .
Advanced: How to resolve discrepancies in NMR data for structurally similar benzamides?
Troubleshooting:
- Solvent Artifacts: Deuterated DMSO may cause signal broadening; compare spectra in CDCl₃ for sharper peaks .
- Tautomeric Equilibria: For compounds with enolizable protons (e.g., amide NH), use variable-temperature NMR to detect dynamic exchange .
- Impurity Profiling: Employ LC-MS to identify byproducts (e.g., hydrolyzed pyrrolidinone) that skew integration ratios .
Basic: What are the key challenges in scaling up synthesis for in vivo studies?
Scalability Considerations:
- Purification Bottlenecks: Replace crystallization with flash chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
- Intermediate Stability: Store acid-sensitive intermediates (e.g., imines) under inert atmospheres to prevent degradation .
- Yield Consistency: Optimize stoichiometry (1:1.2 molar ratio for amine:carbonyl) to minimize unreacted starting material .
Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacokinetic profile?
Assay Design:
- Microsomal Stability: Incubate with rat liver microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (fu) and correlate with bioavailability .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to assess drug–drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
